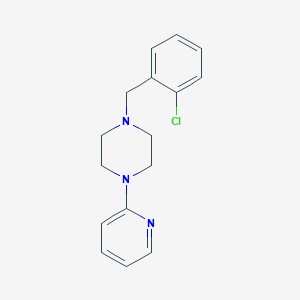
1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including 1-(2-chlorobenzyl)-4-(2-pyridinyl)piperazine, involves complex chemical reactions, often requiring specific conditions for optimal yields. These compounds are typically synthesized through methods involving N-dealkylation, cyclization, and substitution reactions, among others, to introduce the desired functional groups at specific positions on the piperazine ring system (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its piperazine backbone, substituted with a 2-chlorobenzyl group and a 2-pyridinyl group. This structure contributes to the compound's unique chemical and physical properties. The presence of nitrogen atoms within the piperazine ring offers sites for potential biological interaction, particularly with neurotransmitter receptors (Girase et al., 2020).
Chemical Reactions and Properties
Arylpiperazine derivatives, including this compound, undergo various chemical reactions, such as N-alkylation, acylation, and sulfonylation. These reactions are essential for modifying the compound's chemical structure and, consequently, its biological activity and physicochemical properties. The functional groups attached to the piperazine ring influence the compound's interaction with biological targets (Rathi et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in research and development. These properties are influenced by the molecular structure and substitution pattern on the piperazine ring. Understanding these properties is essential for the compound's formulation and storage (Begum et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilicity/nucleophilicity of this compound, play a significant role in its biological activity. These properties determine how the compound interacts with various biological targets, affecting its efficacy and specificity (Chopra et al., 2023).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCTDSTKHSRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

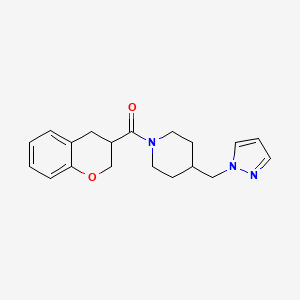

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)
![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
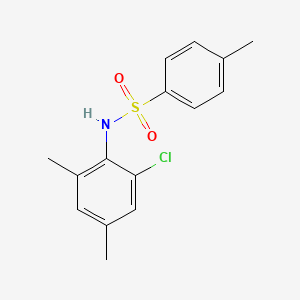
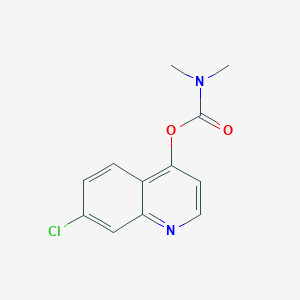
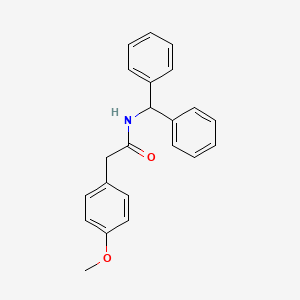
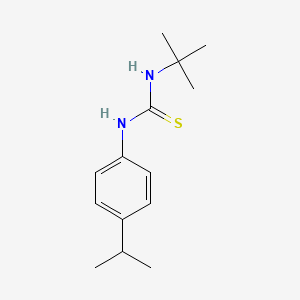
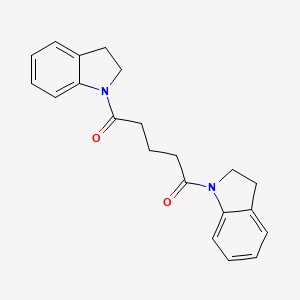
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)